

FMOC-L-allo-Isoleucine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **FMOC-L-allo-Isoleucine**

Cat. No.: **B557548**

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This technical guide provides an in-depth overview of **FMOC-L-allo-Isoleucine**, a critical building block for peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of incorporating L-allo-isoleucine into peptides.

Core Chemical and Physical Data

FMOC-L-allo-Isoleucine is a non-proteinogenic amino acid derivative widely utilized in the synthesis of novel peptides. Its unique stereochemistry offers opportunities to modulate the conformational properties and biological activities of synthetic peptides.

Property	Value	Citations
CAS Number	251316-98-0	[1] [2] [3]
Molecular Weight	353.4 g/mol	[1] [2]
Molecular Formula	C ₂₁ H ₂₃ NO ₄	[1] [2]
Synonyms	Fmoc-allo-L-Ile-OH, Fmoc-(2S,3R)-2-amino-3-methylpentanoic acid	[2]
Appearance	White powder	[2]
Purity	≥ 99% (Chiral HPLC)	[2]
Storage	0-8°C	[2]

Application in Peptide Synthesis: An Overview

The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-allo-isoleucine makes it ideally suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[\[2\]](#)[\[4\]](#) This method allows for the stepwise assembly of amino acids on a solid resin support, offering a milder and more convenient alternative to traditional Boc/Benzyl chemistry.[\[4\]](#) The incorporation of unnatural amino acids like L-allo-isoleucine is a key strategy for enhancing the proteolytic stability and modulating the biological activity of peptides.[\[5\]](#)[\[6\]](#) The distinct stereochemistry of L-allo-isoleucine, compared to its diastereomer L-isoleucine, can significantly influence the three-dimensional structure of a peptide and its binding affinity to biological targets.[\[6\]](#)

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of an L-allo-Isoleucine Containing Peptide

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating **FMOC-L-allo-Isoleucine** using the Fmoc/tBu strategy. This protocol is based on standard SPPS procedures and can be adapted for specific peptide sequences.

I. Resin Preparation and Swelling

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
- Place the resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.[\[5\]](#)
- Drain the DMF.[\[5\]](#)

II. Fmoc Deprotection

- Add a 20% (v/v) solution of piperidine in DMF to the resin.[\[5\]](#)
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[\[7\]](#)
- Thoroughly wash the resin with DMF to remove residual piperidine.

The general workflow for Fmoc deprotection is illustrated below:



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Fmoc Deprotection Workflow

III. Amino Acid Coupling

- In a separate vial, dissolve **FMOC-L-allo-Isoleucine** (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.[\[7\]](#)

- Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[7]
- Immediately transfer the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. For sterically hindered unnatural amino acids, extended coupling times or double coupling may be necessary.[7]
- Wash the resin thoroughly with DMF to remove excess reagents.
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a successful coupling.

Below is a diagram illustrating the amino acid coupling step in SPPS.



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Amino Acid Coupling Workflow

IV. Peptide Chain Elongation

Repeat the deprotection (Step II) and coupling (Step III) cycles for each subsequent amino acid in the desired peptide sequence.

V. Cleavage and Deprotection

- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and then Methanol. Dry the resin under vacuum.[5]
- Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

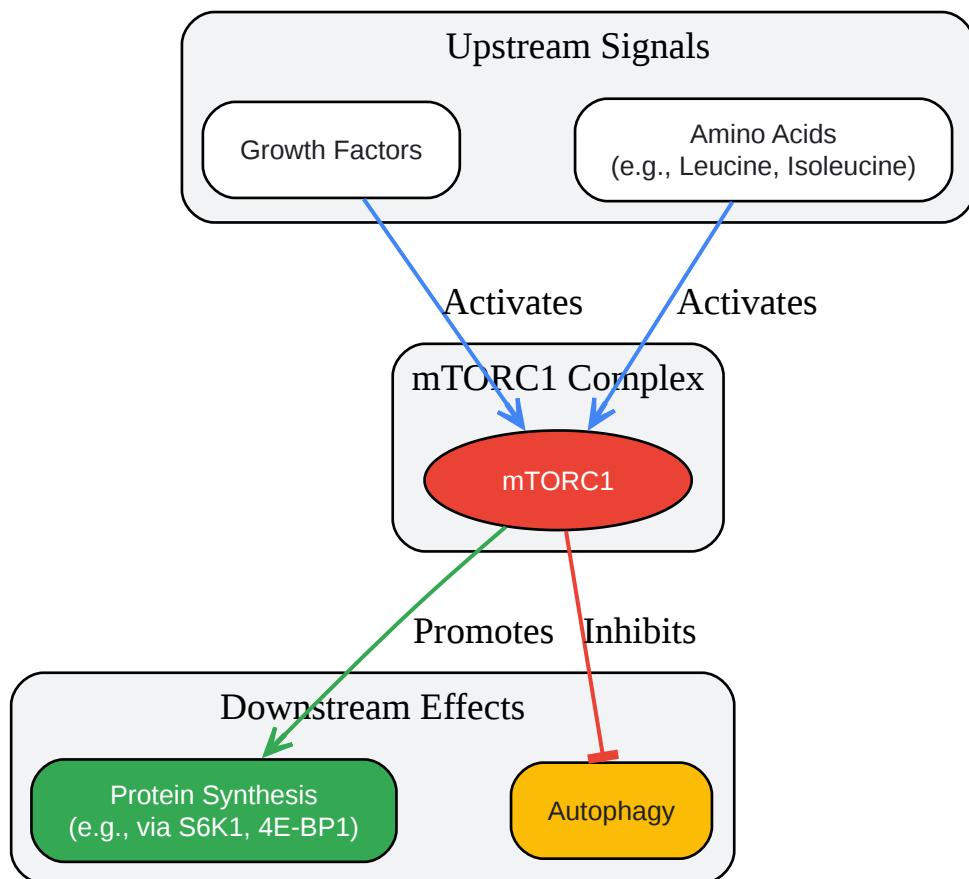
- Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.[\[5\]](#)
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the peptide by adding the TFA solution to cold diethyl ether.[\[5\]](#)
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.[\[5\]](#)
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

The incorporation of L-allo-isoleucine has been explored in the synthesis of various bioactive peptides, including the desotamide family of antibiotics.[\[8\]\[9\]](#) These cyclic hexapeptides exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[8\]\[10\]](#) Structure-activity relationship studies of desotamide analogues have revealed that substitutions at the L-allo-isoleucine position can significantly impact antibacterial potency.[\[8\]\[10\]](#)

While the precise signaling pathways modulated by L-allo-isoleucine-containing peptides are a subject of ongoing research, the parent amino acid, L-isoleucine, is known to play a role in regulating the mTOR (mechanistic Target of Rapamycin) signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation.[\[11\]](#) The mTOR signaling network integrates signals from nutrients, such as amino acids, and growth factors to control key cellular processes like protein synthesis and autophagy.[\[12\]\[13\]](#) It is plausible that peptides containing L-allo-isoleucine could interact with cellular targets and modulate signaling pathways, although specific details remain to be fully elucidated.

The diagram below provides a simplified overview of the mTOR signaling pathway, which is known to be influenced by amino acid availability.

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Simplified mTOR Signaling Pathway

Conclusion

FMOC-L-allo-Isoleucine is a valuable tool for peptide chemists and drug discovery professionals. Its incorporation into peptides can lead to novel analogs with enhanced biological properties. The use of standard Fmoc-SPPS protocols, with potential minor modifications to account for steric hindrance, allows for the efficient synthesis of L-allo-isoleucine-containing peptides. Further research into the specific mechanisms of action and signaling pathways affected by these peptides will continue to unlock their therapeutic potential.

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